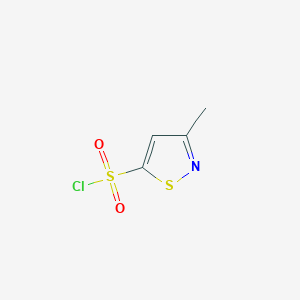![molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-on-Hydrochlorid CAS No. 1423032-06-7](/img/structure/B1469725.png)
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-on-Hydrochlorid
Übersicht
Beschreibung
“1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCNC1CN(C(C)=O)CC1.Cl . This indicates that the compound contains a pyrrolidine ring, a methylamino group, and a carbonyl group, among other features. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 192.69 . The InChI key, which is a unique identifier for chemical substances, isQETGXOWBOQBILZ-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
Diese Verbindung wirkt als ein Norepinephrin-Dopamin-Wiederaufnahmehemmer , was sie für die Untersuchung der Neurotransmitterdynamik im Gehirn wertvoll macht. Sie kann helfen, die Mechanismen von Psychostimulanzienabhängigkeit und Neurotransmitterfreisetzung zu verstehen, was für die Entwicklung von Behandlungen für Störungen wie Depression und ADHS entscheidend ist.
Pharmakologie
In der pharmakologischen Forschung dient diese Chemikalie als Referenzverbindung für die Synthese von potentiellen therapeutischen Wirkstoffen . Ihre Fähigkeit, die Dopamin- und Norepinephrin-Aufnahme zu modulieren, ist für die Entwicklung neuer Medikamente von Interesse, die auf diese Signalwege abzielen, die an verschiedenen psychiatrischen und neurologischen Störungen beteiligt sind.
Biochemie
Biochemiker nutzen diese Verbindung, um Enzym-Substrat-Wechselwirkungen innerhalb des zentralen Nervensystems zu untersuchen . Sie kann verwendet werden, um die biochemischen Pfade zu untersuchen, die an der Neurotransmission beteiligt sind, sowie die Stoffwechselprozesse, die die Gehirnfunktion und das Verhalten beeinflussen.
Toxikologie
Die strukturelle Ähnlichkeit der Verbindung mit bekannten psychoaktiven Substanzen macht sie zum Gegenstand toxikologischer Studien. Forscher können ihr Toxizitätsprofil, Metabolismus und Ausscheidung untersuchen, um die potenziellen Risiken im Zusammenhang mit der Exposition zu verstehen und Sicherheitsrichtlinien zu entwickeln .
Analytische Chemie
Analytische Chemiker können diese Verbindung als Kalibrierungsstandard in der Chromatographie und Massenspektrometrie verwenden . Dies trägt zu einer genauen Messung ähnlicher Verbindungen in biologischen Proben bei, was für die Medikamentenprüfung und forensische Analyse unerlässlich ist.
Medizinische Chemie
In der medizinischen Chemie ist die Struktur der Verbindung entscheidend für die Entwicklung von neuen Liganden, die mit verschiedenen Neurotransmittersystemen interagieren können . Sie hilft bei der Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zur Behandlung von psychischen Erkrankungen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.
Mode of Action
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .
Eigenschaften
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJBNSUXWNOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-06-7 | |
| Record name | Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)




![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)


